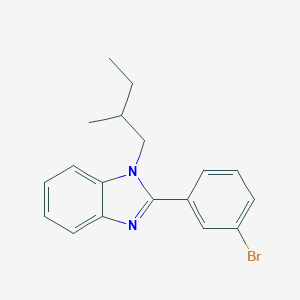
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of an allyl group, a bromophenyl group, and a tetrahydroquinazoline core with a thione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with isothiocyanates under reflux conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromophenyl group is incorporated through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thioethers.
Aplicaciones Científicas De Investigación
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be compared with other similar compounds, such as:
1-Allyl-2-(4-bromophenyl)-1H-benzimidazole: Shares a similar bromophenyl group but differs in the core structure.
1-Allyl-2-(4-bromophenyl)-pyrrolidine: Contains a pyrrolidine ring instead of a quinazoline core.
1-Allyl-2-(4-bromophenyl)-1H-indole: Features an indole ring, providing different electronic and steric properties.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADVTWYZDPYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384486.png)
![1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384487.png)
![N-(4-{[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B384491.png)
![ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B384492.png)

![1-(4-chlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384494.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384495.png)
![1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384496.png)
![11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B384498.png)
![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![2-benzyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B384503.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)

![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
